REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]([NH:12][CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15])=[CH:10][C:6]([C:7]([O-:9])=[O:8])=[C:5]([CH3:18])[N:4]=1)#[N:2].OO.C(=O)([O-])[O-:22].[K+].[K+].[OH-].[K+]>CS(C)=O.O.CO>[NH2:2][C:1]([C:3]1[C:11]([NH:12][CH:13]([CH2:16][CH3:17])[CH2:14][CH3:15])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:18])[N:4]=1)=[O:22] |f:2.3.4,5.6|
|
Name
|
6-cyano-2-methyl-5-(pentan-3-ylamino)nicotinate
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Quantity
|
0.543 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC(=C(C(=O)[O-])C=C1NC(CC)CC)C
|
Name
|
|
Quantity
|
0.2441 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.068 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After being stirred for another two hours at 45° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature and neutralized to PH 7
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=NC(=C(C(=O)O)C=C1NC(CC)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.453 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 348.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |